molecular formula C48H42O8P2 B6312071 1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% CAS No. 1357626-14-2

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80%

Cat. No. B6312071
CAS RN: 1357626-14-2
M. Wt: 808.8 g/mol
InChI Key: HDNSFSPHIBDHNQ-UHFFFAOYSA-N
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Description

1,1-Bis-4,4''-(triphenylphosphate)cyclohexylbenzene, 80% (1,1-BTPCHB) is an organophosphate compound that has been used in a variety of scientific research applications. This compound is a derivative of cyclohexylbenzene, and it is synthesized by a reaction of triphenylphosphate and cyclohexylbenzene in the presence of a catalytic amount of a tertiary amine in a solvent. It has been used in a variety of scientific and medical research applications, ranging from drug delivery to the study of the effects of organophosphates on human health.

Scientific Research Applications

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% has been used in a variety of scientific and medical research applications, ranging from drug delivery to the study of the effects of organophosphates on human health. It has been used as a drug delivery vehicle, as it is able to penetrate cell membranes and deliver drugs to target cells. It has also been used to study the effects of organophosphates on human health, as it is an analog of the organophosphate pesticide parathion. Additionally, it has been used to study the effects of organophosphates on the environment, as it has been used to study the effects of organophosphate pollution on aquatic ecosystems.

Mechanism of Action

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% is an analog of the organophosphate pesticide parathion, and it is believed to act in a similar manner. It is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, leading to an overstimulation of the postsynaptic neuron. This overstimulation can lead to a variety of effects, including muscle paralysis, respiratory failure, and death.
Biochemical and Physiological Effects
1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This can lead to an overstimulation of the postsynaptic neuron, leading to a variety of effects, including muscle paralysis, respiratory failure, and death. Additionally, it has been found to have an effect on the nervous system, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an effect on the cardiovascular system, leading to an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, meaning it can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. It is an extremely toxic compound, and it can be hazardous to human health if not handled properly. Additionally, it is an unstable compound, and it can be difficult to accurately measure its concentration in solution.

Future Directions

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% has a wide range of potential applications in scientific and medical research. In the future, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used in the development of new pesticides, as it is an analog of the organophosphate pesticide parathion. It could also be used in the study of the effects of organophosphates on human health, as it could be used to study the effects of organophosphate pollution on aquatic ecosystems. Finally, it could be used in the study of the effects of organophosphates on the environment, as it could be used to study the effects of organophosphate pollution on terrestrial ecosystems.

Synthesis Methods

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene, 80% is synthesized by a reaction of triphenylphosphate and cyclohexylbenzene in the presence of a catalytic amount of a tertiary amine in a solvent. The reaction is carried out at room temperature and the reaction is complete in approximately two hours. The reaction is carried out in a two-phase solvent system consisting of an aqueous phase and an organic phase. The aqueous phase contains the triphenylphosphate and the organic phase contains the cyclohexylbenzene and the tertiary amine. The reaction is carried out under an inert atmosphere and the reaction is quenched with water. The product is then isolated by filtration and washed with water.

properties

IUPAC Name

[4-[1-(4-diphenoxyphosphoryloxyphenyl)-4-phenylcyclohexyl]phenyl] diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42O8P2/c49-57(51-42-18-8-2-9-19-42,52-43-20-10-3-11-21-43)55-46-30-26-40(27-31-46)48(36-34-39(35-37-48)38-16-6-1-7-17-38)41-28-32-47(33-29-41)56-58(50,53-44-22-12-4-13-23-44)54-45-24-14-5-15-25-45/h1-33,39H,34-37H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNSFSPHIBDHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OP(=O)(OC7=CC=CC=C7)OC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis-4',4''-(triphenylphosphate)cyclohexylbenzene

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